3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE
Overview
Description
3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a quinazolinone core, a cyclopropyl group, and a difluorophenyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine to form (E)-3-(2,4-difluorophenyl)-2-acrylic acid. This intermediate is then converted to (E)-3-(2,4-difluorophenyl)-2-acryloyl chloride using thionyl chloride . Subsequent reactions involve the formation of cyclopropyl intermediates and their incorporation into the quinazolinone framework through various cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced analogs .
Scientific Research Applications
3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core is known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The difluorophenyl group enhances its binding affinity and specificity, while the cyclopropyl moiety contributes to its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)cyclopropanamine: Shares the difluorophenyl and cyclopropyl groups but lacks the quinazolinone core.
2-(2,4-Difluorophenyl)-pyridine: Contains the difluorophenyl group but has a pyridine ring instead of quinazolinone.
3-Cyclopropyl-2-[(2,4-difluorophenyl)hydrazono]-3-oxopropanenitrile: Similar in having the difluorophenyl and cyclopropyl groups but differs in the overall structure.
Uniqueness
3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE is unique due to its combination of a quinazolinone core, a cyclopropyl group, and a difluorophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-cyclopropyl-2-[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2S/c20-11-5-8-13(15(21)9-11)17(24)10-26-19-22-16-4-2-1-3-14(16)18(25)23(19)12-6-7-12/h1-5,8-9,12H,6-7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJMXFIGCCLMDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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